1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWNBUNGDVZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazol-5-one core. Key parameters include:
Characterization Data
The product is characterized by:
-
1H NMR (300 MHz, DMSO-d6): δ 6.0 (s, 1H, pyrazole CH), 7.6–7.8 (m, 3H, aromatic H), 13.0 (brs, 1H, enolic OH).
Non-Conventional Synthesis: Microwave and Ultrasonic Techniques
Recent advancements emphasize eco-friendly methods to enhance efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction by enabling rapid, uniform heating:
Ultrasound-Assisted Synthesis
Ultrasonication enhances mass transfer and reduces aggregation:
Table 1: Comparative Analysis of Synthesis Methods
| Method | Time | Yield (%) | Energy Efficiency |
|---|---|---|---|
| Conventional | 3 hours | 90 | Moderate |
| Microwave | 6.5 minutes | 92 | High |
| Ultrasonication | 20 minutes | 88 | High |
Optimization of Reaction Parameters
Solvent and Catalysis
Substituent Effects
-
Electron-Withdrawing Groups (e.g., -CF3, -F): Increase reaction rate by polarizing the β-keto ester.
-
Steric Hindrance : Ortho-substituted aryl hydrazines (e.g., 2-fluorophenyl) may require longer reaction times.
Scalability and Industrial Applications
Pilot-Scale Synthesis
A patent (WO2019097306A2) outlines a scalable process for related pyrazoles using:
Purification Strategies
-
Trituration : Diethyl ether removes unreacted starting materials.
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Recrystallization : Acetic acid yields high-purity crystals.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have shown that pyrazol derivatives exhibit antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance the potency against various bacterial strains. Research indicates that this compound can potentially serve as a lead structure for developing new antimicrobial agents .
- Anti-inflammatory Effects
- Anticancer Potential
Synthesis and Derivatives
The synthesis of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves reactions between substituted phenyl hydrazines and appropriate carbonyl compounds under controlled conditions. Variations in the synthesis route can lead to different derivatives with modified biological activities.
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves reacting hydrazine derivatives with carbonyl compounds to form pyrazole rings. |
| Substitution Reactions | Modifications can introduce various substituents on the aromatic ring, potentially enhancing biological activity. |
Agrochemical Applications
- Pesticide Development
- Herbicide Properties
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry reported on the synthesis of various pyrazole derivatives and their evaluation against bacterial strains, highlighting the enhanced activity of trifluoromethyl-substituted compounds .
- Another research article focused on the anti-inflammatory properties of related compounds, suggesting that modifications at the 3-position could lead to improved therapeutic profiles in inflammatory models .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related pyrazolone derivatives, highlighting substituent variations and their implications:
Key Observations :
Physicochemical Properties
- Melting Points: Fluorinated analogs exhibit higher melting points (e.g., 150–151°C for 5b) compared to non-fluorinated derivatives, attributed to stronger intermolecular interactions .
- Solubility : Methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)-...) show improved solubility in polar solvents, whereas trifluoromethyl groups enhance lipid solubility .
Biological Activity
1-(2-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and fluorophenyl substituents, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial, anti-inflammatory, and anticancer effects.
- IUPAC Name : this compound
- Molecular Formula : C10H8F4N2O
- Molecular Weight : 232.18 g/mol
- CAS Number : 135559070
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrazole compounds were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrazole A | E. coli ATCC 35218 | 32 |
| Pyrazole B | S. aureus ATCC 6538 | 16 |
| Pyrazole C | Pseudomonas aeruginosa ATCC 15692 | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in human cells. One study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, the compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| A549 | 0.12 |
These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth.
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets within the body. For example, docking studies have indicated that these compounds can bind effectively to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways . Additionally, their structural features allow them to modulate various signaling pathways involved in cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of new pyrazole derivatives against clinically isolated strains of MRSA and other pathogens. The results showed that certain derivatives had lower MIC values than conventional antibiotics, suggesting their potential as alternative treatments .
- Cancer Treatment : In preclinical trials, one derivative demonstrated significant tumor growth inhibition in xenograft models of breast cancer, leading researchers to consider it for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be tailored to improve yield?
Synthesis typically involves cyclocondensation of fluorinated phenylhydrazines with trifluoromethyl β-diketones. Conventional methods (e.g., reflux in ethanol with catalytic acid) often yield 50–70% purity, but non-conventional approaches like microwave-assisted synthesis can enhance efficiency and reduce side products. Optimization may include adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients, and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography or recrystallization is critical .
Q. How is the molecular structure of this compound validated using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL) refine atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
Q. What spectroscopic methods are used to characterize this compound, and how are spectral discrepancies addressed?
- NMR : and NMR confirm substituent positions and fluorination patterns.
- IR : Stretching frequencies (e.g., C=O at ~1700 cm) verify pyrazolone ring formation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]).
Discrepancies between predicted and observed spectra may arise from tautomerism or solvent effects. Cross-validation with SC-XRD data resolves ambiguities .
Advanced Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or polymorphism. Strategies:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Validate hydrogen bonding via Hirshfeld surface analysis (using CrystalExplorer).
- Use PLATON (Spek, 2009) to check for missed symmetry or disorder in XRD data .
Q. What experimental designs are recommended for evaluating the bioactivity of fluorinated pyrazolones in drug discovery?
- In vitro assays : Target enzymes (e.g., cyclooxygenase-2) with fluorogenic substrates.
- Structure-activity relationship (SAR) : Synthesize analogs with varying fluorophenyl/trifluoromethyl groups.
- Crystallographic docking : Use programs like AutoDock Vina to model ligand-receptor interactions, guided by SC-XRD geometries of similar compounds (e.g., pyrazolyl-triazoles in ) .
Q. What computational tools are used to analyze the electronic properties of this compound, and how do they inform reactivity?
- DFT Calculations : Gaussian or ORCA software calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Electrostatic Potential Maps : Generated via Multiwfn to visualize charge distribution, explaining regioselectivity in reactions.
- Molecular Dynamics (MD) : Simulate solvation effects using GROMACS to refine synthetic protocols .
Q. What challenges arise during crystallographic refinement of fluorinated pyrazolones, and how are they mitigated?
Challenges include:
- Disorder in fluorophenyl groups : Restrain anisotropic displacement parameters (ADPs) using SHELXL’s SIMU/DELU commands.
- Weak diffraction due to low crystal quality : Optimize crystal growth via solvent layering or seeding.
- Twinned crystals : Apply twin-law matrices (e.g., HKLF5 in SHELXL) to deconvolute overlapping reflections .
Methodological Notes
- Software Tools : SHELX (refinement), WinGX (data processing), PLATON (validation) .
- Data Cross-Validation : Always correlate SC-XRD with spectroscopic and computational results to ensure structural integrity.
- Safety Protocols : Fluorinated compounds may release HF; use PTFE-lined reactors and conduct reactions in fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
